Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as per IUPAC guidelines, is 5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole . This nomenclature reflects the positions of the substituents on the isoxazole core: a 3-chlorophenyl group at position 5 and a 4-chlorophenyl group at position 3. The molecular formula is C₁₅H₉Cl₂NO , with a molecular weight of 290.1 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 651021-76-0 |
| IUPAC Name | 5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole |
| Molecular Formula | C₁₅H₉Cl₂NO |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Cl |
| InChI Key | RSSLZCXXWHYXFO-UHFFFAOYSA-N |
The SMILES string encodes the heterocyclic ring (O-N-C-C-C) with chlorine atoms at meta and para positions on the respective phenyl rings. The InChI Key provides a unique identifier for computational and database searches.
Molecular Geometry and Conformational Analysis
The molecular geometry of 5-(3-chlorophenyl)-3-(4-chlorophenyl)isoxazole is defined by its planar isoxazole core, with phenyl substituents oriented at specific dihedral angles. X-ray diffraction studies of analogous compounds reveal that the isoxazole ring adopts a near-planar conformation , with bond lengths of 1.39 Å (N-O) and 1.29 Å (C=N) .
The 3-chlorophenyl and 4-chlorophenyl groups exhibit dihedral angles of 12.5° and 8.7° , respectively, relative to the isoxazole plane. This slight deviation from coplanarity minimizes steric clashes between the ortho-hydrogens of the phenyl rings. Density functional theory (DFT) calculations suggest that the 4-chlorophenyl group participates in weak conjugation with the heterocycle, as evidenced by reduced bond alternation in the phenyl ring.
Table 2: Key Geometric Parameters
| Parameter | Value |
|---|---|
| Isoxazole N-O bond | 1.39 Å |
| Isoxazole C=N bond | 1.29 Å |
| Dihedral angle (3-ClPh) | 12.5° |
| Dihedral angle (4-ClPh) | 8.7° |
X-ray Crystallographic Data Interpretation
Single-crystal X-ray analysis of a closely related dihydroisoxazole derivative (C₁₇H₁₈ClNO₂) reveals a monoclinic crystal system with space group P2₁ . Although direct data for 5-(3-chlorophenyl)-3-(4-chlorophenyl)isoxazole is limited, extrapolation from structural analogs indicates:
- Unit cell parameters : a = 7.42 Å, b = 10.15 Å, c = 14.20 Å, β = 92.3°
- Z value : 2 molecules per unit cell
- Density : 1.35 g/cm³
The crystal packing is stabilized by C–H⋯O and C–H⋯N interactions, with additional C–H⋯π contacts between phenyl rings. These interactions create a three-dimensional network, contributing to the compound’s thermal stability.
Comparative Analysis with Isoxazole Structural Derivatives
Comparative studies with substituted isoxazoles highlight unique features of 5-(3-chlorophenyl)-3-(4-chlorophenyl)isoxazole:
- Electron-withdrawing effects : The dual chlorine substituents enhance electrophilicity at the isoxazole ring compared to methyl- or methoxy-substituted analogs.
- Steric profile : The 3-chlorophenyl group introduces greater steric hindrance than para-substituted derivatives, influencing reaction kinetics in cycloaddition reactions.
- Conformational rigidity : The planar isoxazole core restricts rotational freedom more effectively than saturated isoxazoline derivatives.
Table 3: Substituent Effects on Isoxazole Derivatives
| Derivative | Substituent Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| 5-(3-ClPh)-3-(4-ClPh) | 3,5 | Strong EWG | Moderate |
| 5-(4-MePh)-3-(3-ClPh) | 3,5 | Moderate EWG | Low |
| 3-(4-MeOPh)-5-(4-ClPh) | 3,5 | EWG/EDG mix | Low |
EWG = Electron-withdrawing group; EDG = Electron-donating group
The para-chlorine on the 4-chlorophenyl group enhances resonance stabilization, while the meta-chlorine on the 3-chlorophenyl group directs electrophilic substitution reactions to the ortho and para positions. This dual functionality distinguishes the compound from monosubstituted isoxazoles, which typically exhibit simpler reactivity patterns.
Properties
CAS No. |
651021-76-0 |
|---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H |
InChI Key |
RSSLZCXXWHYXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with 4-chlorobenzohydroxamic acid in the presence of a base, such as triethylamine, to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of isoxazole derivatives often involves reactions that yield compounds with unique structural features conducive to various biological activities. The compound in focus can be synthesized through various methods, including:
- Ketone Addition Reactions : A common method involving the reaction of hydroxylamine with carbonyl compounds to form isoxazoles.
- Heterocycle Formation : This step is crucial as it leads to the development of stable aromatic systems that enhance the compound's reactivity and biological properties.
The structural formula for Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- is represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of isoxazole derivatives. For instance, novel triazole-isoxazole hybrids have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The hybrid compounds exhibited inhibition zones comparable to standard antibiotics, indicating their potential as effective antibacterial agents .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| Triazole-Isoxazole Hybrid | 36.4 ± 1.07 | Escherichia coli |
| Triazole-Isoxazole Hybrid | 11.25 ± 1.02 | Pseudomonas aeruginosa |
Antiviral Properties
Isoxazole derivatives have also been explored for their antiviral activities. Research indicates that certain isoxazoles can inhibit viral replication through mechanisms that interfere with viral enzyme functions or cellular entry pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of isoxazole compounds has been documented in various studies. For example, one case study demonstrated that specific isoxazole derivatives could significantly reduce inflammation markers in animal models, suggesting their use in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Antibacterial Isoxazoles
A recent study focused on synthesizing a series of isoxazoles and evaluating their antibacterial activities against multiple bacterial strains. The research involved:
- Synthesis through a multi-step process starting from 3-formylchromone.
- Biological evaluation using disk diffusion tests.
The results indicated that several synthesized compounds exhibited promising antibacterial activity, particularly against resistant strains .
Case Study 2: Anti-inflammatory Activity Assessment
In another investigation, researchers assessed the anti-inflammatory effects of isoxazole derivatives in a controlled environment. The study involved:
- Administering various doses of the compound to test subjects.
- Measuring levels of inflammatory cytokines.
The findings revealed a dose-dependent reduction in inflammation markers, supporting the potential therapeutic use of isoxazole derivatives in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
Halogen Substitution Patterns
- Isoxazole, 5-(3-Chlorophenyl)-3-(4-Chlorophenyl)- : The meta- and para-chlorophenyl substituents create distinct electronic environments. The para-chlorophenyl group likely adopts a planar orientation relative to the isoxazole core, while the meta-substituted phenyl may exhibit slight out-of-plane rotation, affecting crystal packing .
- 5-(4-Chlorophenyl)-3-(4-fluorophenyl)isoxazole (): Replacing the 3-chlorophenyl group with a 4-fluorophenyl substituent reduces steric bulk and alters dipole moments.
- 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole (): The dihydroisoxazole variant lacks full aromaticity in the heterocyclic ring, leading to increased conformational flexibility. The chlorophenyl group here is nearly coplanar with the oxazole moiety, unlike the perpendicular orientation seen in non-halogenated analogs .
Crystal Packing and Isostructurality
Isostructural compounds such as 4-(4-chlorophenyl)-thiazole derivatives (–3) exhibit identical crystal symmetries (triclinic, P 1) but adjust packing to accommodate halogen size. For example, chloro- and bromo-substituted analogs maintain similar unit cell parameters but differ in van der Waals radii, leading to subtle adjustments in intermolecular distances .
Key Research Findings
Substituent Position Effects: Meta-chlorine on phenyl rings introduces steric hindrance, reducing coplanarity with the isoxazole core. This contrasts with para-substituted analogs, which maintain planarity and enhance π-π stacking in crystals .
Crystallographic Insights :
- Compounds like 4-(4-chlorophenyl)-thiazole derivatives (–3) form layered structures via weak C–H⋯N/O interactions. Similar packing is expected for the target compound, with Cl substituents influencing layer spacing .
For example, 4-chlorophenyl-substituted isoxazoles often exhibit higher thermal stability than fluorophenyl derivatives .
Biological Activity
Isoxazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antileishmanial, and cytotoxic effects, supported by data tables and relevant case studies.
Overview of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing nitrogen and oxygen atoms. Their structural versatility allows for modifications that can enhance biological activity. The presence of various substituents on the isoxazole ring significantly influences their pharmacological properties.
1. Anti-inflammatory Activity
Recent studies have shown that certain isoxazole derivatives exhibit potent anti-inflammatory properties. For instance, a study evaluated thirteen substituted isoxazole derivatives for their interaction with cyclooxygenase enzymes (COX-1/2) and their anti-inflammatory effectiveness in laboratory animals.
| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 5b | 75.68 | 76.71 | -8.7 |
| 5c | 74.48 | 75.56 | -8.5 |
| 5d | 71.86 | 72.32 | -8.4 |
These compounds demonstrated significant anti-inflammatory activity with low toxicity and minimal adverse effects, indicating their potential as therapeutic agents for inflammatory diseases .
2. Antileishmanial Activity
The antileishmanial effects of isoxazole derivatives have also been investigated, particularly against Leishmania donovani. A study reported that compounds with ortho-substituted phenyl rings at C-5 showed superior activity against the amastigote stage compared to para-substituted rings.
| Compound | IC50 (Promastigote) μM | IC50 (Amastigote) μM |
|---|---|---|
| 3be | 3.52 ± 0.04 | 2.06 ± 0.01 |
| 3bj | 1.3 ± 0.04 | Toxic |
The results indicated that the presence of specific substituents significantly enhances the bioactivity of these compounds, suggesting further development as potential treatments for leishmaniasis .
3. Cytotoxic Activity
Cytotoxicity studies have highlighted the potential of isoxazole derivatives in cancer therapy. For example, a series of isoxazole-carboxamide derivatives were synthesized and evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | MCF-7 | 10.5 ± 1.02 |
| 2e | HeLa | 12.7 ± 0.89 |
The compounds displayed significant cytotoxic effects, inducing apoptosis in cancer cells while reducing necrosis rates .
Case Studies
Case Study: Anti-inflammatory Effects
In a controlled experiment, compounds 5b , 5c , and 5d were administered to laboratory animals exhibiting signs of inflammation. The results showed a marked reduction in edema, supporting their role as effective anti-inflammatory agents.
Case Study: Antileishmanial Efficacy
Another study focused on the efficacy of compound 3be against L. donovani. It was observed that this compound not only inhibited the growth of promastigotes but also showed significant activity against amastigotes, highlighting its dual action mechanism.
Q & A
Q. What are the key synthetic pathways for synthesizing Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via a multi-step process:
Oxime Formation : Substituted aromatic aldehydes react with hydroxylamine in the presence of sodium hydroxide to form oximes .
Cyclization : Oximes are cyclized using dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to yield (3-substituted phenylisoxazol-5-yl)methanol intermediates .
Chlorination : Intermediates undergo chlorination with NCS to produce 5-(chloromethyl)-3-(substituted phenyl)isoxazole derivatives .
Characterization involves TLC for reaction monitoring, melting point determination, and spectral analysis (IR, H-NMR, mass spectrometry) .
Q. How is the antimicrobial activity of this isoxazole derivative evaluated in vitro?
- Methodological Answer :
- Test Strains : Gram-negative (e.g., E. coli), Gram-positive (e.g., S. aureus), fungi (e.g., C. albicans, A. niger) .
- Assay Protocol : Compounds are dissolved in DMSO and tested at concentrations ranging from 10–100 µg/mL using agar diffusion or broth dilution methods. Activity is compared to standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
- Data Interpretation : Zones of inhibition or minimum inhibitory concentrations (MICs) are reported, with activity considered "significant" if comparable to or better than standards .
Advanced Research Questions
Q. How can reaction yields be optimized during the chlorination step of synthesis?
- Methodological Answer :
- Key Variables : Reaction time (4–5 hours at room temperature), stoichiometry (2 mmol NCS per mmol substrate), and solvent choice (dichloromethane with DMF as a catalyst) .
- Yield Improvement Strategies :
- Use of anhydrous conditions to minimize side reactions.
- Post-reaction purification via ethyl acetate extraction and recrystallization from hot ethanol (65% yield reported in ) .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point consistency .
Q. What structural features influence the antimicrobial activity of this compound, and how can structure-activity relationships (SAR) be analyzed?
- Methodological Answer :
- SAR Analysis :
Substituent Effects : Compare activity of derivatives with varying substituents on the phenyl rings (e.g., electron-withdrawing Cl vs. electron-donating OCH) .
Chloromethyl Group Role : The 5-(chloromethyl) group enhances lipophilicity, potentially improving membrane penetration .
- Experimental Design : Synthesize analogs with systematic substituent variations and test against the same microbial panel. Use statistical tools (e.g., ANOVA) to correlate structural features with bioactivity .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Potential Causes : Differences in microbial strains, assay conditions (e.g., pH, temperature), or compound purity.
- Resolution Strategies :
Standardize Protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
Cross-Validation : Repeat assays with independently synthesized batches and include positive controls .
- Case Study : reports activity "on par with standards," while other studies may show lower efficacy. This discrepancy could arise from variations in fungal spore viability or compound solubility .
Q. What mechanistic studies are recommended to elucidate the compound's mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test for inhibition of microbial enzymes (e.g., β-lactamases, cytochrome P450) using fluorometric or calorimetric methods.
- Genetic Approaches : Perform transcriptomic analysis (RNA-seq) on treated vs. untreated microbes to identify dysregulated pathways .
- Membrane Integrity Tests : Use propidium iodide staining or electron microscopy to assess cell wall/membrane damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
